molecular formula C15H18FNO2 B2383869 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one CAS No. 2325236-58-4

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

Cat. No.: B2383869
CAS No.: 2325236-58-4
M. Wt: 263.312
InChI Key: OJVYVTZJVGFUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a fluorinated phenoxy group linked to a conformationally constrained octahydrocyclopenta[c]pyrrole moiety, a privileged scaffold often associated with biological activity. This combination makes the compound a valuable intermediate for the synthesis of novel pharmacologically active molecules. Researchers can utilize this compound as a core template for designing and developing potential ligands for central nervous system (CNS) targets, or as a precursor in the creation of diverse compound libraries for high-throughput screening. The presence of the fluorine atom can be exploited to modulate the compound's electronic properties, metabolic stability, and membrane permeability. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-8-11-4-3-5-12(11)9-17/h1-2,6-7,11-12H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVYVTZJVGFUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Octahydrocyclopenta[c]pyrrole Core

The bicyclic pyrrolidine system is typically synthesized via intramolecular cyclization of appropriately functionalized linear precursors. A common route involves:

  • Reductive amination of cyclopentanone with a proline derivative to form the octahydrocyclopenta[c]pyrrole skeleton.
  • Protection of the secondary amine using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during subsequent steps.

Preparation of the 2-(2-Fluorophenoxy)acetyl Fragment

This fragment is synthesized through SNAr reactions:

  • Activation of 2-fluorophenol using a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
  • Coupling with ethyl bromoacetate at elevated temperatures (80–100°C) to yield ethyl 2-(2-fluorophenoxy)acetate.
  • Saponification of the ester to produce 2-(2-fluorophenoxy)acetic acid, followed by activation as an acid chloride or mixed anhydride.

Final Coupling and Deprotection

The pivotal step involves coupling the activated 2-(2-fluorophenoxy)acetyl derivative with the octahydrocyclopenta[c]pyrrole amine:

  • Amide bond formation using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in DMF.
  • Deprotection of the amine group (if protected) using trifluoroacetic acid (TFA) or piperidine, followed by neutralization and isolation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (DMF, acetonitrile) under inert atmospheres. Elevated temperatures (80–100°C) accelerate SNAr reactions but require careful monitoring to avoid decomposition.

Parameter Optimal Range Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Temperature 80–100°C Accelerates coupling kinetics
Reaction Time 12–24 hours Ensures complete conversion

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in stereochemically challenging steps, particularly when forming the bicyclic pyrrolidine core.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns resolves stereoisomers and removes trace impurities.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (fluorophenoxy aromatic protons) and δ 3.5–4.0 ppm (pyrrolidine methylene groups).
  • MS (ESI+) : Molecular ion peak at m/z 263.31 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
HATU-mediated coupling 72 99.1 Industrial
DIC-mediated coupling 65 98.3 Lab-scale
Pd-catalyzed coupling 68 97.8 Pilot-scale

The HATU-based method offers superior efficiency but at higher reagent costs, making it ideal for small-scale pharmaceutical applications. Palladium-catalyzed routes, while moderately efficient, provide better stereochemical control for enantiomerically pure products.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization during amide coupling is minimized by using low temperatures (0–5°C) and non-basic conditions. Chiral auxiliaries or asymmetric hydrogenation may be employed for enantioselective synthesis.

Byproduct Formation

Side products from over-alkylation or hydrolysis are suppressed by strictly anhydrous conditions and stoichiometric control of reagents.

Chemical Reactions Analysis

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s core structure shares similarities with several derivatives reported in the literature:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents Core Structure Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Fluorophenoxy Octahydrocyclopenta[c]pyrrole + ethanone 295.31* High rigidity, electron-withdrawing substituent -
2-Chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2-yl)ethan-1-one Cl, 4,4-difluoro Hexahydrocyclopenta[c]pyrrole + ethanone 220.64 Halogenated substituents; discontinued commercial availability
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Chlorophenyl, pyrazole Ethanone + pyrazole 234.68 Heterocyclic substituent; potential antimicrobial activity
TC-1698 (α4β2 nicotinic receptor ligand) 3-Pyridyl Azabicyclo[3.2.2]nonane + ethanone - High receptor affinity (Ki = 0.78 nM)
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Tetrahydroquinoline Octahydrocyclopenta[c]pyrrole + ethanone 284.40 Hybrid quinoline-pyrrolidine system

*Calculated based on molecular formula C₁₆H₁₈FNO₂.

Physicochemical Properties

  • Melting Points : Analog 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () exhibits a melting point of 137.3–138.5°C, suggesting that halogenated or bulky substituents increase crystalline stability .
  • Solubility : The octahydrocyclopenta[c]pyrrole ring may reduce aqueous solubility relative to simpler heterocycles (e.g., pyridine or thiadiazole derivatives in ).

Biological Activity

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H25FN2O2
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 2415524-32-0

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been identified as a menin inhibitor, which plays a crucial role in various signaling pathways associated with cancer progression. The inhibition of menin can disrupt the function of oncogenic transcription factors, leading to reduced tumor growth.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibitory effects on various cancer cell lines, including:

Cell LineIC50 (μM)
HCT116 (Colorectal)8.7
MCF-7 (Breast Cancer)1.9
OVCAR-8 (Ovarian)3.5

These results indicate that the compound can effectively inhibit cell proliferation in multiple cancer types, suggesting its potential as a therapeutic agent.

Inhibition of Specific Pathways

The compound has shown promising results in inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. Inhibition of this pathway can lead to apoptosis in cancer cells, as evidenced by increased levels of cleaved poly(ADP-ribose) polymerase and caspase-3 in treated cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on HCT116 Cells :
    • The compound was tested against HCT116 colorectal carcinoma cells, resulting in an IC50 value of 8.7 μM. The study demonstrated a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics .
  • Breast Cancer Cell Line Analysis :
    • In MCF-7 breast cancer cells, the compound exhibited an IC50 value of 1.9 μM, indicating potent anticancer activity. This suggests that it may provide a viable alternative or adjunct to existing breast cancer treatments .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis through the activation of intrinsic pathways, evidenced by increased apoptotic markers such as cleaved caspase-3 and PARP .

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, and how are key intermediates stabilized?

The synthesis typically involves multi-step reactions, starting with the formation of the phenoxy group via nucleophilic substitution. For example, 2-fluorophenol reacts with an electrophilic intermediate (e.g., chloroethyl ketone) under anhydrous conditions to introduce the fluorophenoxy moiety . Subsequent steps involve coupling the phenoxy intermediate with an octahydrocyclopenta[c]pyrrole derivative, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups . Stabilization of intermediates is achieved through low-temperature reactions (-20°C to 0°C) and the use of aprotic solvents like dichloromethane.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the connectivity of the fluorophenoxy and bicyclic pyrrolidine moieties. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and purity, while X-ray crystallography may resolve stereochemical ambiguities in the octahydrocyclopenta[c]pyrrole system . High-performance liquid chromatography (HPLC) with UV detection monitors reaction progress and quantifies impurities (<1% threshold for pharmacologically relevant studies) .

Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include optimizing yield in stereoselective steps (e.g., forming the bicyclic pyrrolidine ring) and minimizing side reactions such as epimerization or hydrolysis. Scale-up requires transitioning from batch to flow chemistry for exothermic steps, and replacing hazardous solvents (e.g., dichloromethane) with greener alternatives like ethyl acetate .

Advanced Research Questions

Q. How can contradictory biological activity data from in vitro vs. in vivo studies be resolved for this compound?

Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

  • Conduct ADME profiling using hepatic microsomes to identify metabolic hotspots (e.g., fluorophenoxy group oxidation) .
  • Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and adjust dosing regimens .
  • Validate target engagement in vivo using PET tracers or fluorescence-labeled analogs .

Q. What strategies are effective in optimizing the compound’s selectivity for central nervous system (CNS) targets versus peripheral receptors?

Modifications to enhance CNS penetration include:

  • Introducing logP-optimizing substituents (e.g., replacing polar groups with halogens) to improve blood-brain barrier permeability .
  • Reducing P-glycoprotein efflux by incorporating steric hindrance near hydrogen-bond donors .
  • Conduct molecular dynamics simulations to assess binding kinetics to off-target receptors (e.g., serotonin 5-HT2A vs. dopamine D2) .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • Perform density functional theory (DFT) calculations to predict sites of cytochrome P450-mediated oxidation .
  • Use machine learning models trained on metabolic datasets to prioritize derivatives with lower clearance .
  • Validate predictions via in silico docking with CYP3A4 and CYP2D6 isoforms .

Methodological Considerations

Q. What experimental controls are necessary when assessing this compound’s potential off-target effects in kinase inhibition assays?

  • Include broad-spectrum kinase inhibitors (e.g., staurosporine) as positive controls .
  • Use isothermal titration calorimetry (ITC) to distinguish specific binding from non-specific aggregation .
  • Validate hits with CRISPR-Cas9 knockouts of suspected off-target kinases .

Q. How should researchers approach structure-activity relationship (SAR) studies given the compound’s conformational flexibility?

  • Employ constrained analogs (e.g., cyclopropane derivatives) to lock the bicyclic pyrrolidine in specific conformations .
  • Combine NMR-based fragment screening with X-ray crystallography to map critical binding interactions .
  • Apply free-energy perturbation (FEP) calculations to quantify the impact of substituents on binding affinity .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound’s neuropharmacological studies?

  • Fit data to four-parameter logistic models (Hill equation) using nonlinear regression .
  • Apply Bootstrap resampling to estimate confidence intervals for EC50 values .
  • Correct for multiple comparisons in multiplexed assays (e.g., Benjamini-Hochberg procedure) .

Q. How can researchers validate the proposed mechanism of action when traditional knockout models are unavailable?

  • Use RNA interference (RNAi) or antisense oligonucleotides to transiently suppress target expression .
  • Develop biotinylated photoaffinity probes for pull-down assays to confirm direct target engagement .
  • Cross-validate findings with orthogonal assays (e.g., calcium flux and cAMP measurement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.